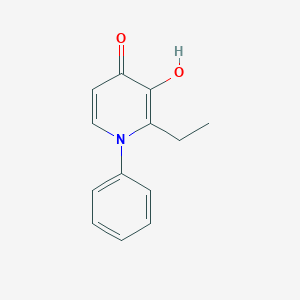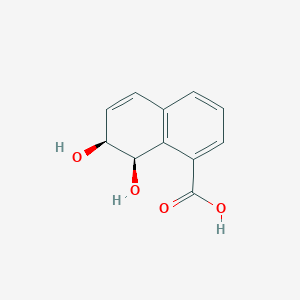
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-phenyl-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of an appropriate aldehyde with an amine, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors could also be explored to enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while substitution could introduce new functional groups to the phenyl ring.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound might exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
相似化合物的比较
Similar Compounds
- 2-Phenyl-3-hydroxypyridine-4(1H)-one
- 1-Phenyl-2-methyl-3-hydroxypyridine-4(1H)-one
- 1-Phenyl-2-ethyl-4-hydroxypyridine-3(1H)-one
Uniqueness
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the phenyl and ethyl groups, along with the hydroxyl group, provides a distinct set of properties that differentiate it from other similar compounds.
属性
CAS 编号 |
178547-52-9 |
|---|---|
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC 名称 |
2-ethyl-3-hydroxy-1-phenylpyridin-4-one |
InChI |
InChI=1S/C13H13NO2/c1-2-11-13(16)12(15)8-9-14(11)10-6-4-3-5-7-10/h3-9,16H,2H2,1H3 |
InChI 键 |
MVUCZHYYEXGYDV-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)C=CN1C2=CC=CC=C2)O |
规范 SMILES |
CCC1=C(C(=O)C=CN1C2=CC=CC=C2)O |
同义词 |
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-phenyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)





